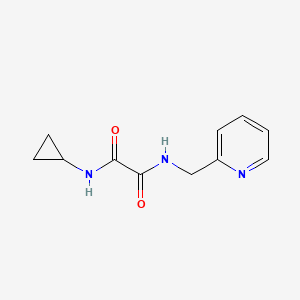

N'-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide” is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.244. It belongs to the class of oxamides .

Synthesis Analysis

While specific synthesis methods for “N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide” are not available in the retrieved papers, related compounds have been synthesized using transition metals to catalyze the oxidation of Csp3-H . For instance, an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been described . This involves a direct Csp3-H oxidation approach with water under mild conditions .Scientific Research Applications

Synthesis of Complex Pyrrolidines

Research has demonstrated the diastereoselective formation of substituted pyrrolo-isoxazolidines from oxime ethers and cyclopropane diesters, serving as precursors to the pyrrolidine motif. This methodology allows for the efficient access to highly substituted homochiral pyrrolidines, indicating potential utility in synthetic organic chemistry and drug development (S. K. Jackson et al., 2008).

Synthesis of 2-Azaindolizines

Another study highlights an iodine-mediated, oxidative desulfurization promoted cyclization process for N-2-pyridylmethyl thioamides, leading to the formation of 2-azaindolizines. These compounds exhibit promising photophysical properties and can be converted to a variety of fluorescent compounds, suggesting applications in material science and bioimaging (F. Shibahara et al., 2006).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative have been conducted, revealing insights into the molecular geometry and interactions. Such analyses are crucial for the design and optimization of new compounds with specific properties (G. Artheswari et al., 2019).

Anticancer and α-Glucosidase Inhibitory Activities

A study focused on the synthesis of pyridine-dicarboxamide-cyclohexanone derivatives, evaluating their anticancer and α-glucosidase inhibitory activities. This research underscores the potential therapeutic applications of such compounds in cancer treatment and metabolic disorders (A. Al-Majid et al., 2019).

Fragment-Based Drug Discovery

In the realm of drug discovery, fragment-based screening and structure-based design techniques have identified potent inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme. These compounds, containing a cyclopropanecarboxamide moiety, showcase the importance of molecular design in developing new therapeutics (A. M. Giannetti et al., 2013).

properties

IUPAC Name |

N'-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-10(11(16)14-8-4-5-8)13-7-9-3-1-2-6-12-9/h1-3,6,8H,4-5,7H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDQXAXTTKEJIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile](/img/structure/B2946193.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2946196.png)

![{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone](/img/structure/B2946199.png)

![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2946204.png)

![N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B2946209.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2946211.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2946215.png)